molecular formula C21H23BrN2O2 B11657005 4-bromo-N-[(1'Z)-6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene]aniline

4-bromo-N-[(1'Z)-6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene]aniline

Cat. No.: B11657005
M. Wt: 415.3 g/mol
InChI Key: JIZCQADYUUWYKP-UHFFFAOYSA-N
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Description

(1’Z)-N-(4-BROMOPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, dimethoxy substituents, and a spirocyclic isoquinoline framework, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’Z)-N-(4-BROMOPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE typically involves multiple steps, including the formation of the spirocyclic isoquinoline core and the introduction of the bromophenyl and dimethoxy groups. Common synthetic routes may include:

    Formation of the Isoquinoline Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using bromine or brominating agents.

    Dimethoxy Substitution: Methoxylation reactions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1’Z)-N-(4-BROMOPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1’Z)-N-(4-BROMOPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1’Z)-N-(4-BROMOPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to biological receptors, while the spirocyclic isoquinoline core can modulate the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1’Z)-N-(4-BROMOPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE: shares similarities with other spirocyclic isoquinoline derivatives and bromophenyl-substituted compounds.

Uniqueness

  • The unique combination of the spirocyclic isoquinoline core, bromophenyl group, and dimethoxy substituents distinguishes this compound from other similar molecules. Its structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23BrN2O2

Molecular Weight

415.3 g/mol

IUPAC Name

N-(4-bromophenyl)-6,7-dimethoxyspiro[4H-isoquinoline-3,1'-cyclopentane]-1-amine

InChI

InChI=1S/C21H23BrN2O2/c1-25-18-11-14-13-21(9-3-4-10-21)24-20(17(14)12-19(18)26-2)23-16-7-5-15(22)6-8-16/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,23,24)

InChI Key

JIZCQADYUUWYKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC3(CCCC3)N=C2NC4=CC=C(C=C4)Br)OC

Origin of Product

United States

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